![molecular formula C23H29IOSn B14211652 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol CAS No. 618444-61-4](/img/structure/B14211652.png)
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol is a complex organic compound characterized by its unique structure, which includes a cycloheptane ring, an ethenyl group, and a stannyl (tin-containing) moiety
Métodos De Preparación
The synthesis of 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cycloheptane Ring: The cycloheptane ring can be synthesized through cyclization reactions involving appropriate starting materials.
Introduction of the Ethenyl Group: The ethenyl group is introduced via a Wittig reaction or similar olefination process.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing catalysts and controlled reaction environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The stannyl group can undergo substitution reactions, where the tin atom is replaced by other functional groups using reagents like halogens or organometallic compounds.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for pharmaceuticals.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of novel materials with specific functionalities.
Mecanismo De Acción
The mechanism by which 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol exerts its effects involves interactions at the molecular level. The stannyl group can participate in coordination chemistry, forming complexes with various metal ions. Additionally, the ethenyl group can undergo polymerization reactions, contributing to the compound’s versatility in materials science. Molecular targets and pathways involved in its biological activity are subjects of ongoing research.
Comparación Con Compuestos Similares
When compared to similar compounds, 1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cycloheptan-1-ol stands out due to its unique combination of a cycloheptane ring, ethenyl group, and stannyl moiety. Similar compounds include:
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclohexan-1-ol: Differing by the size of the ring, this compound has a cyclohexane ring instead of a cycloheptane ring.
1-{2-[Dibenzyl(iodo)stannyl]ethenyl}cyclooctan-1-ol: Featuring a cyclooctane ring, this compound has a larger ring structure compared to the cycloheptane analog.
The uniqueness of this compound lies in its specific ring size and the presence of the stannyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
618444-61-4 |
|---|---|
Fórmula molecular |
C23H29IOSn |
Peso molecular |
567.1 g/mol |
Nombre IUPAC |
1-[2-[dibenzyl(iodo)stannyl]ethenyl]cycloheptan-1-ol |
InChI |
InChI=1S/C9H15O.2C7H7.HI.Sn/c1-2-9(10)7-5-3-4-6-8-9;2*1-7-5-3-2-4-6-7;;/h1-2,10H,3-8H2;2*2-6H,1H2;1H;/q;;;;+1/p-1 |
Clave InChI |
ZDBNJZPBRGPCKB-UHFFFAOYSA-M |
SMILES canónico |
C1CCCC(CC1)(C=C[Sn](CC2=CC=CC=C2)(CC3=CC=CC=C3)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1',1'',1'''-(1,4-Phenylenedimethanetriyl)tetrakis{4-[(6-bromohexyl)oxy]-3,5-dimethylbenzene}](/img/structure/B14211572.png)
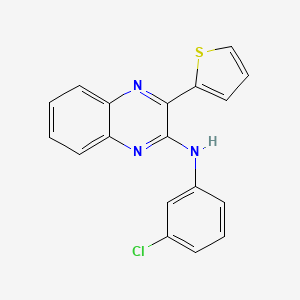
![[1-(3,4-dichlorobenzoyl)-5-hydroxy-2-methyl-1H-indol-3-yl]acetic acid](/img/structure/B14211584.png)
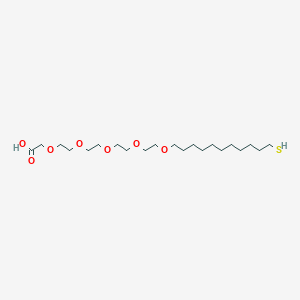
![4-[Chloro(methylsulfanyl)acetyl]phenyl acetate](/img/structure/B14211600.png)
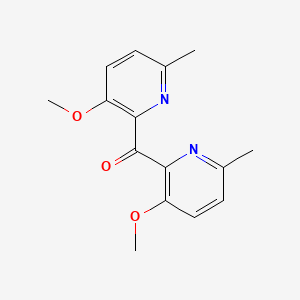
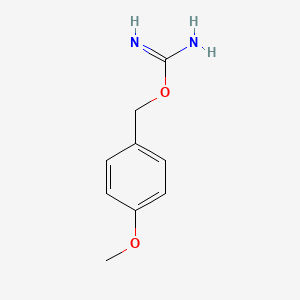
![D-Leucyl-L-alanyl-N-[(2-iodophenyl)methyl]-L-phenylalaninamide](/img/structure/B14211618.png)
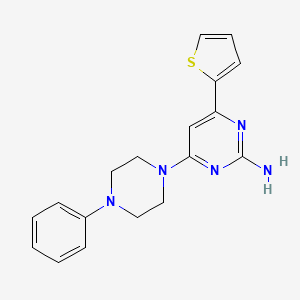

![N-{[(Prop-2-yn-1-yl)oxy]carbonyl}-L-alanyl-N-prop-2-yn-1-yl-L-alaninamide](/img/structure/B14211623.png)
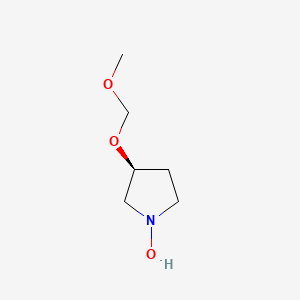
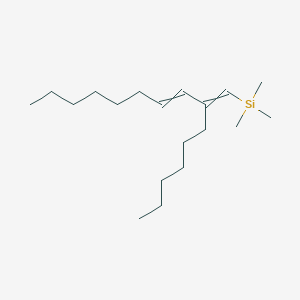
![3-{[(2R)-1-Oxo-3-phenylpropan-2-YL]amino}propane-1-sulfonic acid](/img/structure/B14211640.png)
